L-Idose-1-13C
Description
Significance of Site-Specific Carbon-13 Isotope Labeling in Carbohydrate Research
The study of carbohydrates, or glycans, is notoriously complex due to their immense structural diversity and the similarity of their constituent monosaccharide units. Site-specific carbon-13 (¹³C) isotope labeling has emerged as a crucial technique to overcome these challenges, particularly in the field of NMR spectroscopy. unimo.itdiva-portal.org Unlike uniformly labeled compounds where every carbon is a ¹³C isotope, site-specific labeling involves the selective placement of a ¹³C atom at a single, known position within the carbohydrate molecule. diva-portal.org
This targeted approach offers several distinct advantages:
Resolving Spectral Complexity: NMR spectra of unlabeled carbohydrates are often hindered by severe signal overlap, making unambiguous assignment and interpretation difficult. diva-portal.orgdiva-portal.org Introducing a ¹³C label at a specific site creates a unique NMR signal that can be easily identified and tracked, effectively acting as a spectroscopic beacon. researchgate.netd-nb.info
Probing Molecular Interactions: Site-specific labeling is invaluable for studying the interactions between carbohydrates and proteins, such as antibodies or glycan-binding proteins (lectins). researchgate.netcdnsciencepub.com By labeling specific monosaccharide units within a larger oligosaccharide, researchers can pinpoint the exact binding epitope—the part of the glycan that the protein recognizes and binds to. researchgate.netd-nb.info This method avoids the need for chemical tags, preserving the native structure of the molecule while breaking the chemical shift degeneracy that occurs in repeating glycan structures. researchgate.net
Elucidating Conformation and Structure: The ¹³C label facilitates the measurement of specific NMR parameters, such as J-coupling constants, which provide critical information about the three-dimensional structure and conformational dynamics of carbohydrates in solution. diva-portal.org This is essential for understanding how the shape of a carbohydrate influences its biological function.
In essence, site-specific ¹³C labeling provides a lens to focus on a particular part of a complex carbohydrate molecule, enabling detailed structural and functional analysis that would otherwise be impossible. nih.gov
The Unique Role of L-Idose-1-13C as a Stable Isotope Tracer for Metabolic and Enzymatic Studies
The utility of L-Idose-1-¹³C stems from the biological relevance of its parent molecule, L-Idose, and the analytical power conferred by the C-1 label. L-Idose is a rare aldohexose sugar, notable as an important component of several glycosaminoglycans (GAGs), including dermatan sulfate (B86663) and heparan sulfate. pharmaffiliates.comontosight.ainih.gov These complex polysaccharides are found in the extracellular matrix and on cell surfaces, where they mediate a vast array of biological processes by interacting with proteins. nih.govresearchgate.net
The specific placement of the ¹³C isotope at the C-1 position—the aldehyde carbon—makes L-Idose-1-¹³C an exceptionally precise tracer for several reasons:
Metabolic Pathway Tracing: As a stable isotope-labeled compound, L-Idose-1-¹³C can be used in metabolic flux analysis to trace the fate of L-Idose in cellular metabolism. medchemexpress.comnih.gov By following the ¹³C label using NMR or mass spectrometry, researchers can identify the metabolic products of L-Idose and quantify the activity of the pathways involved. nih.gov
Enzymatic Studies: L-Idose is a known substrate for the enzyme aldose reductase (AR), which is implicated in the development of diabetic complications. unipi.itnih.gov Studies have shown that L-Idose is an efficient substrate for this enzyme, in some ways superior to D-glucose for in vitro assays due to a higher proportion of the reactive open-chain aldehyde form. unipi.itnih.gov Labeling at the C-1 position, the site of enzymatic reduction by aldose reductase, allows for direct monitoring of the enzyme's activity and kinetics. tandfonline.comnih.gov This provides a sensitive method for characterizing the enzyme and for screening potential inhibitors. nih.gov The specificity of the label can help distinguish between different enzymatic activities, similar to how other position-specific tracers are used in metabolic research. nih.gov
Therefore, L-Idose-1-¹³C serves as a tailored molecular probe, designed to investigate the specific biochemical systems in which L-Idose participates.
Overview of Contemporary Research Paradigms Utilizing this compound
The unique properties of L-Idose-1-¹³C position it at the center of several advanced research paradigms aimed at understanding complex biological systems. These approaches leverage the precision of the isotopic label to dissect molecular events.
Key research applications include:
Structural Analysis of Glycosaminoglycans (GAGs): Given that L-Idose is a constituent of GAGs like heparin and dermatan sulfate, L-Idose-1-¹³C can be incorporated into synthetic GAG oligosaccharides. nih.gov Using NMR spectroscopy, the ¹³C label at the C-1 position acts as a sensitive probe to study the conformation of the L-Idose residue within the larger polymer and to map its interactions with target proteins, which is crucial for understanding the basis of many physiological and pathological processes. researchgate.net
Investigating Enzyme Mechanisms and Inhibition: L-Idose-1-¹³C is an ideal tool for detailed kinetic and mechanistic studies of aldose reductase. unipi.itnih.gov Researchers can use NMR or other spectroscopic methods to directly observe the conversion of the ¹³C-labeled aldehyde to a ¹³C-labeled alcohol, providing precise measurements of reaction rates. This paradigm is particularly powerful for the development and characterization of aldose reductase inhibitors, which are of therapeutic interest for managing diabetic complications. tandfonline.comnih.gov
Metabolic Fate and Isotope Tracing: In the broader context of systems biology, L-Idose-1-¹³C can be introduced into cell cultures or model organisms to trace the metabolic fate of the L-Idose carbon backbone. nih.govuky.edu This allows for the identification of downstream metabolites and provides a quantitative map of the metabolic networks that process this rare sugar, offering insights into carbohydrate metabolism. nih.govcymitquimica.com
The table below summarizes the primary research paradigms that utilize L-Idose-1-¹³C.
| Research Paradigm | Technique(s) | Objective | Key Findings/Potential Insights | Citations |
| Enzyme Kinetics and Inhibition | NMR Spectroscopy, Spectrophotometry | To study the activity of enzymes like aldose reductase and screen for inhibitors. | L-Idose is an efficient substrate for aldose reductase, with a lower Michaelis constant (Kм) than D-glucose, making it a valuable tool for inhibitor screening. | unipi.itnih.govnih.gov |
| Structural Biology of GAGs | NMR Spectroscopy | To determine the 3D structure and conformational dynamics of L-Idose-containing oligosaccharides and their protein complexes. | The ¹³C label serves as a specific probe to define binding epitopes and understand the structural basis of GAG-protein interactions. | researchgate.netd-nb.infonih.govresearchgate.net |
| Metabolic Flux Analysis (MFA) | Mass Spectrometry, NMR Spectroscopy | To trace the metabolic pathways of L-Idose within a biological system. | Identification of downstream metabolites and quantification of pathway activity, revealing the role of L-Idose in cellular metabolism. | medchemexpress.comnih.gov |
A comparative look at the kinetic parameters of aldose reductase for L-Idose versus the physiological substrate D-glucose highlights the utility of L-Idose in enzymatic studies.
| Substrate | Enzyme Source | Kм (mM) | kcat (min⁻¹) | Rationale for Use |
| L-Idose | Bovine Lens (bAR) | 26 ± 2 | 102 ± 2 | Lower Kм suggests higher affinity; better for in vitro assays. |
| D-Glucose | Bovine Lens (bAR) | 108 ± 9 | 104 ± 4 | Physiologically relevant but has lower apparent affinity in vitro. |
| L-Idose | Human Recombinant (hAR) | 48 ± 5 | 113 ± 5 | Lower Kм than D-glucose. |
| D-Glucose | Human Recombinant (hAR) | 126 ± 12 | 117 ± 6 | The primary physio-pathological substrate. |
| Data adapted from studies on aldose reductase kinetics. unipi.itnih.gov |
Properties
Molecular Formula |
C₅¹³CH₁₂O₆ |
|---|---|
Molecular Weight |
181.15 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of L Idose 1 13c
Stereoselective Synthesis of L-Idose Derivatives and [1-¹³C]-Labeled Analogues from D-Glucose Precursors
The transformation of D-glucose into L-idose is a challenging but essential process for accessing this rare L-hexose. The core of this transformation involves the inversion of the stereocenter at the C-5 position, effectively converting a D-sugar into an L-sugar. quora.com This conversion is not a simple epimerization, as altering the C-5 configuration of D-glucose yields L-idose, not L-glucose, which is the full enantiomer of D-glucose. quora.com Various synthetic strategies have been developed to achieve this conversion with high stereoselectivity, forming the basis for the subsequent synthesis of labeled analogues.
Configurational Inversion Strategies at the C-5 Position
A primary strategy for synthesizing L-idose from D-glucose derivatives is through the inversion of configuration at the C-5 carbon. One effective method involves a sequence of elimination followed by a diastereoselective hydroboration/oxidation reaction on a D-glucose-derived 5-enopyranoside. nih.govtaylorfrancis.com This approach has been successfully applied to thioglycosides derived from D-glucose, providing direct and rapid access to L-idose glycosyl donors. nih.gov The stereochemical outcome of the hydroboration/oxidation step is crucial for establishing the correct L-ido configuration at C-5. nih.govtaylorfrancis.com
Another established route involves the conversion of diacetone-α-D-glucose into 1,2:3,5-di-O-isopropylidene-β-L-idofuranose, a key intermediate from which L-idose derivatives can be obtained. nih.gov This process efficiently achieves the required C-5 inversion in two steps. nih.gov Hydrolysis of this L-idofuranose intermediate can then yield 1,6-anhydro-β-L-idopyranose, a versatile building block for other L-hexoses. nih.gov These methods underscore the importance of C-5 epimerization as a key transformation in accessing the L-idose scaffold from D-glucose precursors. quora.comnih.gov
Substituent-Directed Approaches and Stereocontrol Mechanisms in L-Idose Synthesis
The efficiency and stereoselectivity of L-idose synthesis can be significantly influenced by the directing effects of various substituents on the precursor molecule. uq.edu.au Research has demonstrated that the choice of protecting groups and anomeric substituents plays a critical role in guiding the stereochemical outcome of reactions, particularly at the C-5 position. uq.edu.au
| Anomeric Substituent | Protecting Group | C-6 Substituent | Product Selectivity (L:D) | Combined Yield (%) |
|---|---|---|---|---|
| β-F | Ac | -CO₂Me | 1:0 | 72 |
| β-F | Bz | -CO₂Me | 2.9:1 | 89 |
| β-F | Ac | -CH₂OAc | 1:1.4 | 75 |
Enzymatic Biocatalysis for Efficient L-Idose Production and Derivatization
Biocatalytic methods offer an efficient and highly selective alternative to traditional chemical synthesis for the production of rare sugars like L-idose. researchgate.netnih.gov Three main classes of enzymes are utilized for monosaccharide interconversion: keto-aldol isomerases, epimerases, and oxidoreductases. nih.govbohrium.com These enzymes can be employed in strategic pathways, often referred to as the "Izumoring" strategy, to produce nearly all monosaccharides from readily available substrates. bohrium.comresearchgate.net
For L-idose synthesis, specific enzymatic pathways can be designed. For example, L-idose can be produced from L-xylose via a multi-step process that can involve enzymatic transformations. researchgate.net An oxidation-reduction sequence can be used to invert the configuration at C-1 of an intermediate alcohol, leading to L-idose. researchgate.net Polyol dehydrogenases, a type of oxidoreductase, are pivotal in the biotransformation between rare sugars and their corresponding sugar alcohols. researchgate.net While direct enzymatic synthesis of L-idose from D-glucose is less commonly cited, enzymes play a crucial role in producing various L-sugars that can serve as precursors or be interconverted to L-idose. bohrium.comresearchgate.net The high specificity of enzymes minimizes the need for extensive protecting group manipulations common in chemical synthesis, making biocatalysis an attractive route for producing rare sugars and their derivatives. uni-duesseldorf.de
Strategic Incorporation of Carbon-13 Labeling into L-Idose via Defined Synthetic Pathways
The introduction of a ¹³C label at the C-1 position of L-idose requires a synthetic pathway that allows for the specific incorporation of a ¹³C-containing functional group. A well-established method for extending a sugar chain by one carbon, and thus ideal for C-1 labeling, is the Kiliani-Fischer synthesis. fas.orgresearchgate.net
This process involves the addition of a labeled cyanide source, such as hydrogen cyanide-¹³C (H¹³CN) or sodium cyanide-¹³C (Na¹³CN), to a pentose (B10789219) precursor. fas.orgresearchgate.net For the synthesis of L-Idose-1-¹³C, the logical precursor would be L-xylose. The addition of [¹³C]cyanide to L-xylose would produce two epimeric cyanohydrins. Subsequent hydrolysis of the nitrile group to a carboxylic acid, followed by reduction, would yield a mixture of L-gulose-1-¹³C and L-idose-1-¹³C, which would then require separation. fas.org An analogous synthesis starting from D-arabinose and H¹³CN is used to produce D-[1-¹³C]glucose and D-[1-¹³C]mannose. fas.org
Another approach involves the Kiliani reaction of H¹³CN with 5-aldo-1,2-O-isopropylidene-D-xylo-pentofuranose. researchgate.net In situ hydrolysis of the resulting epimeric cyanohydrins and subsequent reduction yields a mixture containing labeled glucose and anhydroidose, demonstrating the viability of this pathway for introducing a ¹³C label via a one-carbon extension. researchgate.net While various methods exist for ¹³C labeling, such as using ¹³CBr₄ or Ca¹³C₂, the Kiliani-Fischer pathway remains a direct and historically significant method for the specific C-1 labeling of aldoses. nih.govrsc.org
L-Idose-1-13C as a Chiral Building Block for Labeled Complex Carbohydrates
Carbohydrates are essential components of the "chiral pool," serving as readily available starting materials for the synthesis of complex molecules. rroij.comsigmaaldrich.com L-idose, and by extension its isotopically labeled form L-Idose-1-¹³C, is a valuable chiral building block for the synthesis of biologically significant labeled oligosaccharides and glycoconjugates. nih.govlibretexts.orgnih.gov
The L-ido configuration is a key component of important glycosaminoglycans like heparin and heparan sulfate (B86663), where its C-5 epimer, L-iduronic acid, is a repeating unit. taylorfrancis.comnih.gov Synthetically derived L-idose building blocks, appropriately protected for glycosylation, are therefore crucial for the assembly of heparin/heparan sulfate oligosaccharide fragments. taylorfrancis.comnih.gov The synthesis of orthogonally protected L-idose derivatives allows for their direct application in these complex syntheses. taylorfrancis.com
Furthermore, L-idose-derived intermediates, such as 1,6-anhydro-β-L-idopyranose, have been successfully used as building blocks to construct the disaccharide moieties of other complex natural products, including the antitumor agent bleomycin (B88199) A₂. nih.gov The availability of L-Idose-1-¹³C provides a powerful tool for researchers, enabling the synthesis of labeled versions of these complex carbohydrates. These labeled molecules are invaluable for mechanistic studies, metabolic tracking, and conformational analysis using techniques like NMR spectroscopy, where the ¹³C label serves as a sensitive probe. fas.org
Advanced Spectroscopic and Chromatographic Techniques in L Idose 1 13c Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for L-Idose-1-13C Tracing
NMR spectroscopy is a powerful non-invasive technique for tracing the fate of this compound in biological systems. By exploiting the magnetic properties of the 13C nucleus, researchers can follow the labeled carbon atom as it is incorporated into various metabolites, providing a dynamic view of metabolic pathways.
13C NMR Chemical Shift Analysis in Metabolic and Structural Contexts
The chemical shift in 13C NMR is highly sensitive to the local electronic environment of the carbon atom, making it an invaluable tool for identifying this compound and its metabolic products. The introduction of the 13C label at the C1 position of L-idose results in a distinct signal in the 13C NMR spectrum. The precise chemical shift of this C1 carbon, as well as the shifts of other carbons in the molecule and its metabolites, provides a fingerprint for identification.
In aqueous solution, L-idose exists as a mixture of different tautomers, primarily the α- and β-pyranose forms, along with minor furanose and open-chain forms. Each of these forms will give rise to a unique set of 13C NMR signals. The chemical shifts are influenced by factors such as the anomeric configuration (α or β), ring size (pyranose or furanose), and the orientation of hydroxyl groups.
Table 1: Representative 13C NMR Chemical Shifts of Hexopyranoses in D2O (Note: This table provides general ranges for hexopyranoses as specific data for L-Idose was not found. Actual values for L-Idose may vary.)
| Carbon Atom | Anomeric Form | Typical Chemical Shift (ppm) |
| C1 | α-anomer | 90 - 95 |
| C1 | β-anomer | 95 - 100 |
| C2 | α/β-anomers | 70 - 75 |
| C3 | α/β-anomers | 72 - 78 |
| C4 | α/β-anomers | 68 - 73 |
| C5 | α/β-anomers | 70 - 76 |
| C6 | α/β-anomers | 60 - 65 |
Data compiled from general knowledge of carbohydrate NMR spectroscopy.
Metabolic transformation of this compound would lead to the appearance of new 13C signals corresponding to the labeled carbon in different molecular environments. For instance, if this compound enters glycolysis, the 13C label could be found in intermediates such as fructose-1,6-bisphosphate, and eventually in lactate or alanine, each with characteristic 13C chemical shifts. By monitoring the appearance and disappearance of these signals over time, metabolic fluxes can be inferred.
Elucidation of Homonuclear and Heteronuclear Spin-Coupling Patterns for Isotopic Distribution Determination
Spin-spin coupling in NMR provides valuable information about the connectivity of atoms within a molecule. In the context of this compound, both homonuclear (13C-13C) and heteronuclear (13C-1H) coupling constants are of interest for determining isotopic distribution and molecular structure.
With the introduction of a 13C label at a specific position, the analysis of spin-coupling patterns becomes particularly insightful. The one-bond coupling constant between the labeled C1 and the directly attached C2, denoted as ¹J(C1,C2), is a key parameter. In hexopyranoses, ¹J(C-C) values are typically in the range of 40-50 Hz. rsc.org The magnitude of this coupling can be influenced by the stereochemistry of the molecule.
Heteronuclear coupling between the 13C-labeled carbon and its attached protons (¹J(C,H)) is also a powerful tool. For the anomeric carbon (C1) of hexopyranoses, the ¹J(C1,H1) coupling constant is characteristically different for α and β anomers. Generally, the ¹J(C1,H1) for α-anomers is around 170 Hz, while for β-anomers it is around 160 Hz. rsc.org This difference allows for the clear distinction and quantification of the anomeric forms of this compound in solution.
Longer-range heteronuclear couplings, such as two-bond (²J(C,H)) and three-bond (³J(C,H)) couplings, can also be observed and provide further structural information. These couplings are generally smaller than one-bond couplings but can be crucial for confirming assignments and elucidating the conformation of the sugar ring.
Table 2: Typical One-Bond Spin-Coupling Constants in Hexopyranoses (Note: This table provides general ranges for hexopyranoses as specific data for L-Idose was not found.)
| Coupling | Anomeric Form | Typical Value (Hz) |
| ¹J(C1,H1) | α-anomer | ~170 |
| ¹J(C1,H1) | β-anomer | ~160 |
| ¹J(C1,C2) | α/β-anomers | 40 - 50 |
Data compiled from general knowledge of carbohydrate NMR spectroscopy. rsc.org
When this compound is metabolized, the spin-coupling patterns of the resulting products will carry the signature of the 13C label. For example, if the label is incorporated into lactate, the C1 of lactate will be 13C-labeled, and its signal will appear as a doublet due to coupling with the adjacent C2. The analysis of these coupling patterns in various metabolites allows for the unambiguous tracing of the carbon skeleton originating from this compound.
Application of Multipulse NMR Sequences (e.g., DEPT, Gated Spin-Echo) for this compound Metabolite Observation in Biological Systems
Multipulse NMR sequences are essential for enhancing the detection and characterization of 13C-labeled metabolites in complex biological mixtures. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) and gated spin-echo are particularly useful for observing this compound and its metabolic products.
DEPT (Distortionless Enhancement by Polarization Transfer) is a powerful technique for determining the number of protons attached to a carbon atom (i.e., distinguishing between CH, CH₂, and CH₃ groups). chemrxiv.orguvic.caembopress.orglibretexts.orgopenstax.orglibretexts.orgresearchgate.net This is achieved by transferring polarization from the more sensitive ¹H nuclei to the less sensitive ¹³C nuclei, which significantly enhances the ¹³C signal. By varying the final proton pulse angle (e.g., 45°, 90°, 135°), different types of carbon signals can be selectively edited.
DEPT-90: Only CH (methine) carbons are observed as positive signals.
DEPT-135: CH and CH₃ (methyl) carbons appear as positive signals, while CH₂ (methylene) carbons appear as negative signals.
In the context of this compound, the C1 carbon is a CH group. Therefore, in a DEPT-90 spectrum of a sample containing this compound, a signal corresponding to the C1 carbon would be observed. In a DEPT-135 spectrum, this C1 signal would appear as a positive peak. As this compound is metabolized, the resulting labeled metabolites can be analyzed using DEPT to determine the nature of the carbon atom carrying the 13C label. For instance, if the label is incorporated into the methyl group of alanine, it would appear as a positive signal in a DEPT-135 spectrum but would be absent in a DEPT-90 spectrum.
Gated Spin-Echo is another valuable multipulse sequence used in 13C NMR. This technique can be employed to obtain quantitative 13C spectra by suppressing the Nuclear Overhauser Effect (NOE), which can lead to non-uniform signal enhancements. huji.ac.ilresearchgate.net In a gated spin-echo experiment, the proton decoupler is turned on only during the acquisition of the free induction decay (FID), thus preventing NOE buildup while still providing a decoupled spectrum with sharp singlets. This is crucial for accurately quantifying the amount of this compound and its metabolites in a biological sample.
Furthermore, spin-echo sequences can be used to selectively observe certain signals based on their relaxation properties. In complex biological matrices, metabolites can have different transverse relaxation times (T₂). By adjusting the echo time in a spin-echo experiment, signals from molecules with short T₂ values (like macromolecules) can be attenuated, allowing for better observation of the sharper signals from small molecules like this compound and its derivatives.
Mass Spectrometry (MS)-Based Approaches for this compound Metabolomics
Mass spectrometry is a highly sensitive and versatile analytical technique that plays a crucial role in the study of this compound metabolomics. By measuring the mass-to-charge ratio (m/z) of ions, MS can identify and quantify the labeled compound and its metabolic products with high accuracy and precision.
High-Resolution Mass Spectrometry for Isotope-Labeled Metabolome Annotation and Identification
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC) or gas chromatography (GC), is instrumental in annotating and identifying metabolites derived from this compound. nih.govresearchgate.netyoutube.com HRMS instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provide highly accurate mass measurements, typically with sub-ppm mass accuracy. nih.govnih.gov This level of accuracy allows for the confident determination of the elemental composition of an unknown metabolite.
When this compound is introduced into a biological system, its metabolism leads to the formation of various downstream compounds where the 13C label is incorporated. These labeled metabolites will have a mass that is increased by approximately 1.00335 Da for each incorporated 13C atom compared to their unlabeled counterparts. nih.gov HRMS can easily resolve this mass difference, allowing for the clear identification of labeled species.
The general workflow for metabolome annotation using HRMS involves:
Sample Preparation: Extraction of metabolites from the biological matrix.
Chromatographic Separation: Separation of the complex mixture of metabolites using LC or GC.
Mass Spectrometric Analysis: Detection of the separated metabolites by HRMS to obtain accurate m/z values.
Data Processing: Peak picking, alignment, and feature detection.
Database Searching: The accurate masses of the detected features are searched against metabolomics databases (e.g., METLIN, HMDB) to putatively identify the metabolites.
The presence of the 13C label from this compound provides an additional layer of confidence in metabolite identification. By searching for mass differences corresponding to the incorporation of one or more 13C atoms, researchers can specifically pinpoint the metabolites that have been derived from the labeled precursor.
Quantitative Analysis of this compound-Derived Metabolites and Isotopologues
Quantitative analysis of this compound-derived metabolites and their isotopologues provides crucial information about metabolic fluxes and pathway activities. Mass spectrometry is an excellent tool for this purpose, offering high sensitivity and a wide dynamic range. huji.ac.ilnih.govacs.orgresearchgate.netacs.org
The incorporation of the 13C label from this compound into a metabolite results in a distribution of isotopologues. An isotopologue is a molecule that differs only in its isotopic composition. For a given metabolite, there will be an M+0 isotopologue (unlabeled), an M+1 isotopologue (containing one 13C atom from this compound), and potentially M+2, M+3, etc., depending on the metabolic pathway and the number of labeled precursors that contribute to its synthesis. nih.gov
The relative abundance of these isotopologues can be accurately measured by mass spectrometry. This "isotopologue distribution" is a rich source of information about the metabolic pathways that were active in the system. For example, the ratio of labeled to unlabeled metabolite can provide a measure of the relative contribution of this compound to the synthesis of that metabolite.
Table 3: Hypothetical Isotopologue Distribution of a Downstream Metabolite Derived from this compound (This table is for illustrative purposes and does not represent actual experimental data.)
| Isotopologue | Relative Abundance (%) | Interpretation |
| M+0 (Unlabeled) | 60 | Contribution from endogenous, unlabeled sources. |
| M+1 (Single Labeled) | 35 | Direct incorporation of one labeled carbon from this compound. |
| M+2 (Double Labeled) | 5 | Possible incorporation from two labeled precursors or through pathways that condense labeled units. |
Quantitative analysis of isotopologues is often performed using techniques like selected ion monitoring (SIM) or parallel reaction monitoring (PRM) on triple quadrupole or high-resolution mass spectrometers. These methods allow for the sensitive and specific detection of the different isotopologues of a target metabolite. By comparing the peak areas of the different isotopologues, their relative abundances can be determined. This data can then be used in metabolic flux analysis (MFA) models to calculate the rates of metabolic reactions.
Integration of Multi-Omics Data for Comprehensive this compound Flux Analysis
The integration of multi-omics data provides a powerful, systems-level approach to understanding the metabolic fate of this compound and its impact on cellular physiology. By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a more complete picture of the metabolic network and how it is regulated in response to the introduction of this isotopically labeled sugar. This comprehensive analysis allows for a deeper understanding of metabolic pathway utilization, enzyme regulation, and the downstream effects of this compound metabolism. nih.govrsc.org
The primary goal of integrating these diverse datasets is to move beyond the identification of individual molecular changes and toward a functional understanding of the entire system. rsc.org For instance, while metabolomics can quantify the incorporation of the 13C label from this compound into various downstream metabolites, proteomics can reveal changes in the expression levels of enzymes involved in these metabolic conversions. Furthermore, transcriptomic data can indicate whether these changes in enzyme levels are due to altered gene expression. By layering these datasets, a more robust and mechanistic model of this compound metabolic flux can be developed.
A significant challenge in multi-omics data integration lies in the complexity and heterogeneity of the data. nih.gov Various computational and statistical methods are employed to merge these datasets effectively. rsc.org These approaches can be broadly categorized into early, intermediate, and late integration strategies. Early integration involves concatenating data from different omics layers before analysis, while intermediate integration uses statistical models to identify correlations between different data types. Late integration involves analyzing each omics dataset separately and then combining the results to build a cohesive biological narrative.
The following hypothetical data tables illustrate the types of information that would be generated and integrated in a multi-omics study of this compound flux.
Table 1: Hypothetical Transcriptomic and Proteomic Data for Key Enzymes in a Proposed L-Idose Metabolic Pathway
| Gene | Fold Change (mRNA) | Protein | Fold Change (Protein) |
| LIDH | +2.5 | L-iditol 2-dehydrogenase | +2.1 |
| SORD | +1.8 | Sorbitol dehydrogenase | +1.5 |
| KHK | +3.1 | Ketohexokinase | +2.8 |
| ALDOB | +1.2 | Aldolase B | +1.0 |
This table shows a coordinated upregulation at both the transcript and protein levels for enzymes potentially involved in L-idose metabolism, suggesting a transcriptional response to the presence of the sugar.
Table 2: Hypothetical Metabolomic Data Showing 13C Label Incorporation from this compound into Downstream Metabolites
| Metabolite | % 13C Enrichment (M+1) | Fold Change (Total Pool) |
| L-Sorbose | 85% | +4.2 |
| Fructose-1-phosphate | 60% | +3.5 |
| D-Glyceraldehyde-3-phosphate | 45% | +2.7 |
| Pyruvate | 30% | +2.1 |
The data in this table indicates the flow of the 13C label from this compound through a metabolic pathway, leading to significant enrichment in key glycolytic intermediates.
Table 3: Integrated Multi-Omics Analysis of a Key Metabolic Node
| Analyte | Data Type | Observation | Implication |
| KHK gene | Transcriptomics | Increased mRNA expression | Upregulation of the gene encoding ketohexokinase |
| Ketohexokinase | Proteomics | Increased protein abundance | Increased availability of the enzyme for fructose phosphorylation |
| Fructose-1-phosphate | Metabolomics | Increased 13C enrichment and pool size | Increased flux through the ketohexokinase-catalyzed reaction |
By leveraging such integrated multi-omics approaches, researchers can identify key regulatory points in metabolic pathways, discover novel metabolic routes, and develop more accurate models of cellular metabolism. This comprehensive view is essential for fully elucidating the biological significance of this compound metabolism.
L Idose 1 13c in Metabolic Pathway Elucidation and Flux Quantification
Principles and Methodologies of 13C-Metabolic Flux Analysis (13C-MFA) with L-Idose-1-13C as a Tracer
13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. researchgate.net The core principle involves introducing a substrate labeled with a stable isotope, in this case, the heavy isotope of carbon (¹³C), into a biological system. As the cells metabolize this labeled substrate, the ¹³C atom is incorporated into various downstream metabolites. By measuring the distribution of these ¹³C labels in the metabolites, researchers can deduce the active metabolic pathways and calculate the flux through them. medchemexpress.com
The general workflow of a 13C-MFA experiment consists of several key steps:
Tracer Selection and Experimental Design: The choice of the ¹³C-labeled substrate is crucial for a successful 13C-MFA study. nih.gov While this compound is commercially available and suggested for metabolic flux analysis, its specific applications and advantages over more common tracers like ¹³C-glucose or ¹³C-glutamine are not documented in the scientific literature. The experimental design would involve culturing cells or perfusing tissues with a medium containing this compound as the tracer.
Isotope Labeling Experiment: The biological system is allowed to reach a metabolic and isotopic steady state, meaning the fluxes and the labeling patterns of metabolites are constant over time. researchgate.net
Metabolite Extraction and Analysis: After the labeling experiment, intracellular metabolites are extracted. The isotopic labeling patterns of these metabolites are then measured using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. researchgate.net
Flux Estimation: The measured labeling data, along with other measured rates like substrate uptake and product secretion, are used in a computational model of the cell's metabolic network. By fitting the experimental data to the model, the intracellular metabolic fluxes can be estimated. researchgate.net
The use of this compound as a tracer would introduce a ¹³C label at the first carbon position of the idose molecule. As this molecule is processed through various metabolic pathways, the position of this label in downstream metabolites would provide critical information for resolving metabolic fluxes.
Tracing of this compound through Central Carbon Metabolism
While no studies have specifically traced this compound, we can hypothesize its path based on the known metabolic pathways of similar sugars. L-idose is an epimer of D-glucose and can be acted upon by enzymes such as aldose reductase. nih.gov For it to enter central carbon metabolism, it would likely need to be converted into an intermediate of glycolysis or the pentose (B10789219) phosphate pathway.
Assuming this compound is isomerized to a glycolytic intermediate like fructose-6-phosphate, the ¹³C label at the C1 position would be systematically transferred through the glycolytic pathway. For instance, upon cleavage of fructose-1,6-bisphosphate, the label would appear in dihydroxyacetone phosphate (DHAP) and subsequently in glyceraldehyde-3-phosphate (G3P), pyruvate, and lactate.
The pentose phosphate pathway (PPP) is another major route for hexose metabolism. If this compound enters this pathway, the initial decarboxylation step in the oxidative branch would release the ¹³C label as ¹³CO₂. The detection of labeled CO₂ would be a direct indicator of flux through the oxidative PPP. The remaining five-carbon sugar would then be unlabeled. This differential labeling pattern between glycolysis and the PPP is a key principle exploited in 13C-MFA to quantify the relative fluxes through these two pathways. nih.govwikipedia.org
If the ¹³C label from this compound is incorporated into pyruvate and then enters the Tricarboxylic Acid (TCA) cycle via acetyl-CoA, it would initially label the carbons of citrate. As the labeled citrate is metabolized through the TCA cycle, the ¹³C will be distributed among the various TCA cycle intermediates. The specific labeling patterns of these intermediates, such as glutamate which is in equilibrium with α-ketoglutarate, provide valuable information about the activity of the TCA cycle. nih.govscispace.com
Anaplerotic reactions are those that replenish the intermediates of the TCA cycle. youtube.com By tracing the dilution of the ¹³C label in TCA cycle intermediates, the influx of unlabeled carbons from anaplerotic pathways can be quantified. For example, if unlabeled pyruvate is converted to oxaloacetate via pyruvate carboxylase, it will dilute the ¹³C enrichment of the TCA cycle pool. Quantifying this dilution allows for the determination of anaplerotic fluxes relative to the TCA cycle flux. youtube.com
Analysis of this compound Metabolic Fate in Defined Model Systems
The metabolic fate of a ¹³C-labeled tracer is typically studied in well-defined model systems to ensure reproducibility and allow for detailed analysis.
Cell culture models are widely used for 13C-MFA studies due to the ability to control the growth environment and the composition of the culture medium. nih.gov While there are no published studies using this compound in cell culture, one could hypothetically use it to probe the metabolism of various cell lines, such as cancer cells known for their altered glucose metabolism, or microbial systems for metabolic engineering applications. The experimental setup would involve growing the cells in a defined medium where the primary carbon source is replaced with this compound. After a period of growth to achieve isotopic steady state, metabolites would be extracted and their labeling patterns analyzed to determine intracellular fluxes.
Hypothetical Research Findings in a Mammalian Cell Line
Since no actual data exists, the following table is a hypothetical representation of what researchers might look for when using a ¹³C-labeled sugar in a cancer cell line known for high glycolytic rates.
| Metabolite | Expected Labeling Pattern from [1-¹³C]Hexose | Metabolic Pathway Indicated |
| Lactate | M+1 (single labeled) | Glycolysis |
| Ribose-5-phosphate | M+0 (unlabeled) | Oxidative Pentose Phosphate Pathway |
| Citrate | M+1 | TCA Cycle |
| Glutamate | M+1 | TCA Cycle |
Ex vivo perfusion systems allow for the study of metabolic processes in intact tissues and organs under controlled conditions, bridging the gap between in vitro cell culture and in vivo studies. springernature.com These systems maintain the viability and physiological function of the tissue or organ outside of the body by circulating a nutrient-rich and oxygenated perfusate.
The application of 13C-MFA in ex vivo perfused organs, such as the liver or heart, can provide valuable insights into tissue-specific metabolism in health and disease. springernature.com Although no studies have reported the use of this compound in such systems, it could potentially be used to investigate specific aspects of sugar metabolism in different organs. The perfusate would be supplemented with this compound, and tissue biopsies or the perfusate itself would be sampled over time to analyze the labeling of key metabolites. This would enable the characterization of metabolic phenotypes and the impact of various interventions on organ metabolism.
Computational Frameworks and Algorithms for 13C-MFA Data Interpretation and Network Modeling
The quantitative analysis of metabolic fluxes using 13C-labeled substrates is a complex undertaking that necessitates the use of specialized computational frameworks. nih.gov These frameworks integrate experimental data with a stoichiometric model of cellular metabolism to estimate the rates of intracellular reactions. Should this compound be utilized as a tracer, the resulting labeling patterns in downstream metabolites would be analyzed using these powerful computational tools.
Metabolic Network Model Construction: A detailed metabolic network model is constructed, outlining the biochemical reactions and pathways relevant to the metabolism of the labeled substrate. In the case of this compound, this would require a known or proposed metabolic pathway for L-idose in the organism under investigation. Research has shown that L-idose can be a substrate for aldose reductase, suggesting a potential entry point into metabolic pathways. nih.gov
Isotopomer Labeling Data Acquisition: The organism or cell culture is supplied with the 13C-labeled substrate, and after a period of incubation, metabolites are extracted and their mass isotopomer distributions are measured using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. researchgate.netnih.gov
Flux Estimation using Optimization Algorithms: The core of 13C-MFA is the use of optimization algorithms to find the set of metabolic fluxes that best explain the experimentally measured isotopomer labeling patterns. This is achieved by minimizing the difference between the measured labeling data and the labeling data predicted by the metabolic model for a given set of fluxes.
Key Computational Frameworks and Software Tools:
Several software packages and computational frameworks have been developed to facilitate 13C-MFA. These tools provide a platform for model creation, data input, flux calculation, and statistical analysis.
| Software/Framework | Description | Key Features |
| 13CFLUX2 | A high-performance software suite for 13C-MFA that allows for the design and evaluation of carbon labeling experiments. | Supports multicore CPUs and compute clusters for scalable investigations. Uses a specialized language, FluxML, for model description. |
| INCA | An open-source software package for Isotopomer Network Compartmental Analysis that performs 13C-MFA in steady-state and non-stationary conditions. | User-friendly graphical interface, supports a wide range of labeling data types, and performs statistical analysis of flux estimates. |
| Metran | A software tool for metabolic network modeling and flux analysis that integrates various computational methods. | Includes features for flux balance analysis (FBA), 13C-MFA, and metabolic pathway analysis. |
| OpenMebius | A modular and extensible software framework for 13C-MFA that allows for the integration of different modeling and simulation approaches. | Open-source and highly customizable, enabling the development of new algorithms and workflows. |
Algorithms for Data Interpretation and Network Modeling:
The computational frameworks for 13C-MFA employ a variety of algorithms to solve the complex mathematical problems associated with flux estimation.
Non-linear Optimization Algorithms: At the heart of 13C-MFA are iterative optimization algorithms, such as the Levenberg-Marquardt or Sequential Quadratic Programming (SQP) algorithms. These algorithms systematically adjust the flux values in the metabolic model to minimize the sum of squared residuals between the measured and simulated labeling data.
Elementary Metabolite Unit (EMU) Framework: The EMU framework is a powerful algorithm that simplifies the complex system of isotopomer balance equations. By breaking down the metabolic network into smaller, independent units, the EMU approach significantly reduces the computational complexity of simulating isotopomer labeling patterns, making it feasible to analyze large-scale metabolic networks. harvard.edu
Machine Learning-Based Approaches: More recently, machine learning techniques have been applied to 13C-MFA. lumenlearning.comutah.edu These methods can learn the relationship between metabolite labeling patterns and metabolic fluxes from large datasets of simulated or experimental data. nih.govlumenlearning.comutah.edu This can accelerate the process of flux estimation and potentially improve the accuracy of the results. nih.govlumenlearning.comutah.edu
Hypothetical Research Findings with this compound:
To illustrate the type of data and analysis that would be involved in a 13C-MFA study using this compound, the following hypothetical data tables are presented. These tables represent the kind of information that would be generated and used within the computational frameworks described above.
Table 1: Hypothetical Mass Isotopomer Distribution Data from this compound Labeling
This table shows the hypothetical fractional abundance of mass isotopomers for key metabolites that might be downstream of L-idose metabolism. The "M+n" notation indicates the mass isotopomer with 'n' 13C atoms.
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |
| Pyruvate | 0.60 | 0.30 | 0.08 | 0.02 | |||
| Lactate | 0.62 | 0.28 | 0.08 | 0.02 | |||
| Alanine | 0.58 | 0.32 | 0.08 | 0.02 | |||
| Citrate | 0.45 | 0.25 | 0.15 | 0.10 | 0.04 | 0.01 | 0.00 |
| Glutamate | 0.40 | 0.28 | 0.18 | 0.10 | 0.04 | 0.00 |
Table 2: Hypothetical Metabolic Fluxes Estimated from this compound Data
This table presents a hypothetical set of estimated metabolic fluxes, with values normalized to the uptake rate of L-idose. The confidence intervals represent the statistical uncertainty of the flux estimates.
| Reaction/Pathway | Relative Flux (mol/mol L-idose) | 95% Confidence Interval |
| L-idose Uptake | 100 | (Reference) |
| Glycolysis (from L-idose derived intermediates) | 85 | (80, 90) |
| Pentose Phosphate Pathway | 15 | (12, 18) |
| TCA Cycle | 70 | (65, 75) |
| Anaplerosis | 20 | (18, 22) |
| Lactate Production | 10 | (8, 12) |
The interpretation of such data would provide quantitative insights into how this compound is metabolized and integrated into the central carbon metabolism of the cell. The computational frameworks and algorithms are essential for converting the raw labeling data into these meaningful flux maps, thereby elucidating the intricate workings of metabolic pathways.
Enzymatic Specificity and Reaction Mechanism Studies Utilizing L Idose 1 13c
L-Idose-1-13C as a Probe for Aldose Reductase Activity, Kinetics, and Inhibition Studies
L-Idose-1-¹³C is an invaluable substrate for investigating the function of aldose reductase (AKR1B1), a key enzyme in the polyol pathway implicated in diabetic complications. nih.gov While D-glucose is the primary physiological substrate for this enzyme, its low proportion of the open-chain aldehyde form in aqueous solution makes it difficult to use in in-vitro kinetic studies. nih.gov L-Idose, the C-5 epimer of D-glucose, possesses a significantly higher concentration of the reactive free aldehyde form, making it an optimal and more efficient substrate for assessing AKR1B1 activity. nih.gov
Studies using both bovine lens and human recombinant aldose reductase have demonstrated that the catalytic efficiency (kcat) for L-idose is nearly identical to that of D-glucose. However, the Michaelis constant (Kм), which reflects the substrate concentration at half-maximal velocity, is significantly lower for L-idose, indicating a higher affinity of the enzyme for this substrate. This characteristic allows for more sensitive and reliable measurements of enzyme kinetics. nih.gov The use of L-Idose-1-¹³C in these assays, coupled with ¹³C-NMR spectroscopy, allows for direct observation of the reduction of the C1 aldehyde to a primary alcohol, confirming the site of action and mechanism of the enzyme. nih.govnd.edu
Table 1: Comparative Kinetic Parameters for Aldose Reductase Substrates
| Substrate | Kм (mM) | Relative kcat | Source |
|---|---|---|---|
| L-Idose | 3.8 | ~ Identical to D-Glucose | nih.gov |
| D-Glucose | Significantly higher than L-Idose | Reference | nih.gov |
Furthermore, L-Idose-1-¹³C is instrumental in the screening and characterization of aldose reductase inhibitors (ARIs), particularly a class known as aldose reductase differential inhibitors (ARDIs). ARDIs are sought after for their ability to selectively inhibit the reduction of glucose to sorbitol while preserving the enzyme's capacity to detoxify harmful lipid aldehydes, such as 4-hydroxynonenal (HNE). L-idose serves as the model sugar substrate in these comparative inhibition assays.
Research on compounds from green tea, such as epigallocatechin gallate (EGCG) and gallic acid, has utilized L-idose to determine their differential inhibitory effects. By comparing the IC₅₀ values for the inhibition of L-idose reduction versus HNE reduction, the selectivity of these compounds can be quantified.
Table 2: Inhibition of Human Recombinant Aldose Reductase (AKR1B1) with L-Idose as Substrate
| Inhibitor | Substrate | IC₅₀ (µM) | Inhibition Model |
|---|---|---|---|
| Epigallocatechin gallate (EGCG) | L-Idose | 115 | Preferential |
| Gallic Acid | L-Idose | 196 | Active |
| Epigallocatechin (EGC) | L-Idose | Less efficient inhibitor | Devoid of differential action |
Investigating Substrate Specificity and Catalytic Mechanisms of Carbohydrate-Modifying Enzymes with this compound
The substrate specificity of carbohydrate-modifying enzymes is crucial for their biological function. L-Idose-1-¹³C is an effective probe for elucidating these specificities, particularly for enzymes that act on the anomeric carbon of sugars. Aldose reductase serves as a prime example; its high affinity for L-idose over other structurally similar sugars highlights its specific recognition requirements. nih.gov
Beyond oxidoreductases like AKR1B1, the principles of using L-Idose-1-¹³C can be extended to other classes of carbohydrate-active enzymes (CAZymes), such as isomerases, epimerases, and glycosyltransferases. The ¹³C label at the C1 position provides a direct spectroscopic handle to monitor bond-breaking and bond-forming events central to their catalytic mechanisms. nih.gov
For an isomerase, which might catalyze the conversion of an aldose to a ketose, ¹³C-NMR could track the disappearance of the C1 aldehyde signal of L-Idose-1-¹³C and the appearance of a new signal corresponding to the C1 hydroxyl of the resulting ketose. Similarly, for an epimerase acting at a position other than C1, the distinct chemical environment of the C1 carbon would still produce a unique NMR signature for both the substrate and the product, allowing for clear differentiation and kinetic monitoring.
While specific studies detailing the use of L-Idose-1-¹³C with a broad range of these enzymes are not extensively documented, its utility is based on well-established principles of using isotopically labeled compounds in mechanistic enzymology. The structural differences between L-idose and more common sugars like glucose and galactose make it a valuable tool for probing the limits of an enzyme's substrate tolerance and for understanding the structural determinants of binding and catalysis. For instance, studies on sugar transporters have shown that epimeric changes can completely abolish transport, indicating strict structural requirements, a principle that also applies to enzyme active sites. nih.gov
Enzymatic Epimerization and Isomerization Pathways Involving this compound
Epimerases and isomerases are enzymes that catalyze the interconversion of sugars, playing vital roles in carbohydrate metabolism. Epimerases alter the stereochemistry at a single chiral center, while isomerases typically interconvert aldoses and ketoses. While L-idose is the C-5 epimer of D-glucose, dedicated enzymatic pathways for the direct epimerization or isomerization of free L-idose are not well-characterized in nature, likely because L-idose itself is not a common natural monosaccharide. wikipedia.org
Most known carbohydrate epimerases act on activated sugar molecules, such as nucleotide sugars (e.g., UDP-glucose to UDP-galactose conversion by UDP-galactose 4-epimerase) or phosphorylated sugars. researchgate.net This requirement for an activated leaving group or cofactor is a common mechanistic strategy that is not fulfilled by free L-idose.
However, the potential for such transformations exists. A patent describes an "aldohexose epimerase" capable of acting on various aldohexoses, including idose, to convert them into their epimers. google.com Furthermore, some isomerases exhibit broad substrate specificity; for example, certain glucose isomerases can also catalyze the isomerization of other sugars like D-ribose and D-allose, suggesting that an enzyme capable of acting on L-idose might exist. wikipedia.orgmdpi.com
In any investigation of such a potential pathway, L-Idose-1-¹³C would be an essential tool. Using ¹³C-NMR spectroscopy, researchers could unambiguously follow the fate of the labeled carbon. For instance, in a hypothetical isomerization of L-Idose-1-¹³C to L-sorbose (a ketose), the signal for the C1 aldehyde carbon would disappear and be replaced by a signal characteristic of the C1 primary alcohol of L-sorbose. This provides definitive evidence of the chemical transformation and allows for the precise measurement of reaction rates and equilibrium constants, which are fundamental to understanding the enzymatic pathway. nih.gov
L Idose 1 13c in Glycosaminoglycan Gag and Complex Glycan Research
Role of L-Idose-1-13C as a Precursor in the Biosynthesis of Stable Isotope-Labeled Glycosaminoglycans for Structural and Functional Studies
The biosynthesis of GAGs is a complex, non-template-driven process occurring in the Golgi apparatus, involving a series of enzymatic modifications to a growing polysaccharide chain. A key modification in the biosynthesis of heparin, heparan sulfate (B86663) (HS), and dermatan sulfate (DS) is the C5-epimerization of D-glucuronic acid (GlcA) to L-iduronic acid (IdoA). IdoA is a crucial component that imparts significant conformational flexibility to the GAG chain, which is essential for its biological activities. Since L-Idose is the C5 epimer of D-glucose, it serves as a direct precursor for IdoA in synthetic strategies.
The use of this compound in chemoenzymatic synthesis allows for the creation of GAGs with a stable isotope label at a precise location within the IdoA residue. This process typically involves:
Synthesis of a Labeled Precursor: A labeled monosaccharide, such as this compound, is incorporated into a disaccharide or oligosaccharide building block.
Enzymatic Polymerization: Glycosyltransferases extend the chain, creating a polysaccharide backbone.
Enzymatic Modification: A suite of enzymes, including N-deacetylase/N-sulfotransferases (NDSTs), C5-epimerase, and various O-sulfotransferases, modify the chain to produce the final, mature GAG.
For dermatan sulfate, the biosynthesis involves the epimerization of GlcA residues within a chondroitin backbone to IdoA. By supplying cells or enzymatic systems with precursors synthesized using this compound, researchers can generate labeled dermatan sulfate chains.
These stable isotope-labeled (SIL) GAGs are invaluable as internal standards in quantitative mass spectrometry. For example, SIL-GAGs can be mixed with biological samples, and after enzymatic digestion into disaccharides, the ratio of labeled to unlabeled fragments can be precisely measured by LC-MS, allowing for accurate quantification of GAGs in tissues and fluids. This approach overcomes the variability inherent in MS ionization, providing robust and reproducible data.
Table 1: Key Glycosaminoglycans Featuring L-Iduronic Acid and the Role of this compound
| Glycosaminoglycan | Key Repeating Disaccharide Unit(s) | Role of L-Iduronic Acid (IdoA) | Application of this compound Precursor |
|---|---|---|---|
| Heparin / Heparan Sulfate (HS) | IdoA(2S)-GlcNS(6S) | Provides conformational flexibility crucial for binding to proteins like antithrombin and growth factors. | Enables synthesis of labeled HS for use as internal standards in quantitative LC-MS and as probes in NMR-based interaction studies. |
| Dermatan Sulfate (DS) | IdoA-GalNAc(4S) | Essential for interactions with collagen, growth factors, and heparin cofactor-II, playing roles in tissue development and wound healing. | Allows for the generation of labeled DS to study its biosynthesis, structure, and interactions with extracellular matrix components. |
Structural and Conformational Analysis of this compound-Containing Oligosaccharides via Advanced NMR and MS
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the principal techniques for the detailed structural analysis of GAGs. The incorporation of a ¹³C label from this compound significantly enhances the power of these methods.
Nuclear Magnetic Resonance (NMR): NMR spectroscopy provides atomic-level information on the structure and conformation of molecules in solution. However, the spectra of repeating glycan oligomers are often complex due to severe signal overlap. Introducing a ¹³C label at a specific site, such as the C1 position of the IdoA residue, breaks this chemical shift degeneracy. This allows for the unambiguous assignment of signals corresponding to that specific monosaccharide unit within a long chain.
The conformational flexibility of the IdoA residue, which exists in equilibrium between multiple chair (¹C₄, ⁴C₁) and skew-boat (²S₀) forms, is critical to GAG function. NMR is uniquely suited to study this equilibrium. The presence of a ¹³C label provides a sensitive probe to monitor these conformational changes, as the ¹³C chemical shift is highly dependent on the local geometric environment. Advanced techniques, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, can be used to resolve the signals from the labeled site, providing clear data on the conformational populations.
Mass Spectrometry (MS): MS is a highly sensitive technique used for determining the composition and sequence of GAG oligosaccharides. When this compound is used to synthesize GAGs, the resulting labeled oligosaccharides can serve as ideal internal standards for quantitative analysis. In a typical LC-MS/MS workflow, GAGs are enzymatically digested into disaccharides or tetrasaccharides. The labeled standards, which are chemically identical but differ in mass (e.g., a +6 Da or +12 Da shift for a ¹³C₆-labeled tetrasaccharide), co-elute with the unlabeled analytes from the biological sample. By comparing the peak areas of the labeled and unlabeled species, precise quantification can be achieved. This isotope dilution mass spectrometry (IDMS) approach is considered the gold standard for quantification.
Table 2: Enhancement of Analytical Techniques by L-Idose-1-¹³C Labeling
| Analytical Technique | Challenge with Unlabeled GAGs | Advantage of ¹³C-Labeling | Specific Information Gained |
|---|---|---|---|
| NMR Spectroscopy | Signal overlap and spectral complexity in repeating units. | Breaks chemical shift degeneracy, providing a unique signal for the labeled residue. | Unambiguous assignment of IdoA signals; precise measurement of IdoA conformational equilibrium (¹C₄ vs. ²S₀). |
| Mass Spectrometry (MS) | Difficulty in absolute quantification due to variable ionization efficiency. | Serves as a perfect internal standard with a defined mass shift. | Accurate and precise quantification of specific GAG disaccharides and oligosaccharides in complex biological mixtures. |
| Tandem MS (MS/MS) | Ambiguity in fragment ion assignment for sequencing. | The label acts as a marker, helping to identify fragments containing the specific IdoA residue. | More confident sequencing and characterization of sulfation patterns on IdoA-containing oligosaccharides. |
Investigating Glycan-Protein Interactions and Biological Recognition using this compound Labeled Constructs
The biological functions of GAGs are mediated largely through their specific interactions with a wide array of proteins, including growth factors, chemokines, enzymes, and extracellular matrix components. These interactions are often characterized by low to moderate affinity, making their study challenging. This compound labeled GAGs provide a powerful tool to dissect these interactions at the molecular level.
The incorporation of a ¹³C label into the IdoA residue allows researchers to use ligand-observe NMR experiments to precisely map the binding epitope. Techniques such as Saturation Transfer Difference (STD) NMR and transferred Nuclear Overhauser Effect (trNOE) spectroscopy are used to identify which parts of the glycan are in close contact with the protein. By using a ¹³C-labeled GAG in an STD-HSQC experiment, the signals from the IdoA residue can be selectively observed, providing unambiguous evidence of its involvement in the binding interface. This approach was successfully used to reveal the preferred binding epitopes of galectins for polylactosamine sequences.
Furthermore, ¹³C labeling can reveal conformational changes in the GAG upon protein binding. The flexible IdoA ring is known to often adopt a specific conformation when bound to a protein. For instance, the IdoA residue in the antithrombin-binding pentasaccharide sequence of heparin is driven towards the ²S₀ skew-boat conformation upon binding. By monitoring the ¹³C chemical shifts of the labeled IdoA, researchers can directly observe this conformational selection, providing critical insights into the mechanism of recognition.
In mass spectrometry-based approaches, labeled GAGs can be used in affinity pull-down experiments to identify and quantify binding partners from complex protein mixtures. The isotopic signature allows for clear differentiation between specific binders and non-specific contaminants.
Table 3: Methods for Studying Glycan-Protein Interactions Using ¹³C-Labeled GAGs
| Interaction Study Method | Principle | Role of L-Idose-1-¹³C Label | Example Application |
|---|---|---|---|
| STD-HSQC NMR | Detects protons on the ligand that are in close proximity to the protein by observing saturation transfer. The HSQC experiment resolves signals via the attached ¹³C nucleus. | Provides a specific, resolved signal for the IdoA residue, allowing unambiguous identification of its role in the binding epitope. | Determining the binding preference of FGF-1 for specific sulfation patterns in a library of heparin-like trisaccharides. |
| ¹³C Chemical Shift Perturbation | Changes in the chemical environment of a nucleus upon ligand binding cause shifts in its NMR resonance frequency. | The ¹³C nucleus in the IdoA residue is a sensitive probe for monitoring binding events and conformational changes. | Observing the shift in IdoA conformational equilibrium from ¹C₄ to ²S₀ upon binding to antithrombin. |
| Affinity MS | A labeled GAG is used as bait to capture binding proteins, which are then identified by mass spectrometry. | The isotopic label allows for quantitative comparison between the labeled bait and an unlabeled control, improving the accuracy of identifying true binding partners. | Identification of heparin-binding proteins from cell lysates or plasma. |
Applications in Glycoimmunology: Exploring Immunogenic Properties of L-Idose-Containing Structures
Glycans play a pivotal role in the immune system, mediating processes from leukocyte trafficking to the discrimination of self from non-self. Altered glycosylation patterns on cell surfaces can be recognized by the immune system and are often a hallmark of disease. While L-Idose itself is a component of self-structures (GAGs), the specific context of its presentation, including sulfation patterns and density, can create unique epitopes that may be involved in immune recognition or modulation.
The use of stable isotope-labeled glycans is an emerging strategy in glycoimmunology. This compound can be used to synthesize well-defined, labeled GAG oligosaccharides or neoglycoconjugates. These labeled constructs can then be used to probe immune responses in a variety of contexts:
Antigenicity and Antibody Screening: Labeled L-Idose-containing oligosaccharides can be printed onto glycan arrays. These arrays can then be screened with patient sera to detect the presence of antibodies that specifically recognize these structures. The isotopic label itself does not interfere with binding but can be used in MS-based detection methods to confirm the identity of the bound glycan.
Tracing Antigen Processing: The fate of glycan antigens can be followed by introducing labeled structures to antigen-presenting cells (APCs) like dendritic cells or macrophages. Using techniques like NanoSIMS (nanoscale secondary ion mass spectrometry), the uptake, trafficking, and degradation of the ¹³C-labeled glycans within the cell can be visualized, providing insights into how these structures are processed for presentation to T-cells.
Modulation of Innate Immune Responses: GAGs are known to interact with components of the innate immune system, such as Toll-like receptors and complement proteins. Labeled L-Idose-containing GAGs can be used in cell-based assays to study these interactions quantitatively. For example, the uptake of labeled GAGs by immune cells can be measured by flow cytometry or MS, helping to elucidate how specific GAG structures modulate immune cell activation. While self-glycans are generally poorly immunogenic, certain modifications or contexts can break tolerance. Unnatural sulfation patterns on idose fragments have been shown to create high-affinity ligands for viral spike proteins, suggesting that such structures could be explored for immunogenic potential.
Table 4: Potential Applications of L-Idose-1-¹³C in Glycoimmunology Research
| Research Area | Application of Labeled Construct | Technique(s) | Potential Outcome |
|---|---|---|---|
| Antibody Profiling | Use as probes on glycan microarrays to screen for specific anti-GAG antibodies. | Glycan Microarray, Mass Spectrometry | Identification of disease-specific antibody signatures against unique IdoA-containing epitopes. |
| Innate Immunity | Quantify binding and uptake of defined GAG structures by innate immune cells (e.g., macrophages). | Flow Cytometry, Confocal Microscopy, LC-MS | Understanding how specific sulfation patterns on IdoA-containing GAGs modulate innate immune cell function. |
| Vaccine Development | Incorporation into synthetic glycoconjugate vaccine candidates to create novel epitopes. | ELISA, Surface Plasmon Resonance (SPR) | Eliciting antibodies against specific GAG structures found on pathogens or cancer cells. |
| Antigen Processing & Presentation | Trace the uptake and intracellular fate of GAG antigens in antigen-presenting cells. | NanoSIMS, Isotope Ratio MS | Elucidating the pathways by which complex glycans are processed for immune recognition. |
Future Prospects and Emerging Research Directions for L Idose 1 13c
Development of Novel Isotope-Labeled L-Idose Derivatives for Enhanced Tracing and Specificity.
The development of novel isotope-labeled derivatives of L-idose is a promising frontier for enhancing the specificity and scope of metabolic tracing studies. L-idose is a known substrate for aldose reductase, an enzyme implicated in diabetic complications. researchgate.netunipi.it By strategically modifying the L-idose molecule and incorporating isotopic labels at various positions, researchers can create a suite of tracers to probe different aspects of metabolic pathways.
Future research will likely focus on the synthesis of L-idose derivatives with modifications that either enhance their uptake by specific cell types or target their interaction with particular enzymes. For instance, esterification or etherification of the hydroxyl groups could alter the lipophilicity of L-idose, potentially facilitating its transport across cellular membranes. The incorporation of additional isotopic labels, such as deuterium (B1214612) (²H) or nitrogen-15 (B135050) (¹⁵N), would enable multi-isotope tracing experiments, providing a more comprehensive picture of metabolic fluxes.
The ability to follow the fate of these labeled derivatives through metabolic networks will offer unparalleled insights into cellular biochemistry. nih.gov This approach is not limited to studying aldose reductase; novel L-idose tracers could potentially be used to investigate other sugar-metabolizing enzymes that may have a yet-undiscovered affinity for this rare sugar.
| Potential L-Idose Derivative | Isotopic Label | Potential Research Application |
| L-Idose-1,2-¹³C₂ | ¹³C | Elucidating the cleavage of the carbon-carbon bond in downstream metabolic pathways. |
| 6-Deoxy-L-idose-1-¹³C | ¹³C | Investigating the necessity of C6-phosphorylation for metabolic activity, similar to studies with 6-Deoxy-d-allose. nih.gov |
| L-Idose-d₇ | ²H | Studying kinetic isotope effects to determine rate-limiting steps in L-idose metabolism. |
| 2-Amino-2-deoxy-L-idose-1-¹³C | ¹³C, ¹⁵N | Tracing the pathways of amino sugar metabolism. |
Integration with Advanced Imaging Modalities for Spatially Resolved Metabolic Insight.
The integration of L-Idose-1-13C with advanced imaging techniques holds the key to visualizing metabolic processes in real-time and with high spatial resolution within intact biological systems. Techniques such as magnetic resonance spectroscopy (MRS) and positron emission tomography (PET) are powerful non-invasive methods for studying in vivo metabolism. medscape.com
Deuterium Metabolic Imaging (DMI), a technique that uses deuterium-labeled substrates with MRI, has successfully mapped glucose metabolism in vivo. scitechdaily.com A similar approach could be envisioned for this compound, where its metabolic products could be detected and mapped within tissues and organs. Hyperpolarized ¹³C MRI is another cutting-edge modality that dramatically increases the signal of ¹³C-labeled substrates, allowing for real-time tracking of their conversion into downstream metabolites. nih.gov The application of this technology to this compound could provide dynamic information about the activity of enzymes like aldose reductase in living organisms.
Furthermore, should a suitable positron-emitting isotope-labeled version of L-idose be developed (e.g., with fluorine-18), it could be used as a novel PET tracer to assess metabolic activity in a variety of diseases, potentially offering new diagnostic and prognostic information. nih.gov
| Imaging Modality | Potential Application with Labeled L-Idose | Type of Information Gained |
| Magnetic Resonance Spectroscopy (MRS) | Quantifying this compound and its metabolites in specific regions of interest (voxels) within a tissue. | Localized metabolic profiles and fluxes. |
| Hyperpolarized ¹³C MRI | Real-time imaging of the conversion of hyperpolarized this compound to its downstream products. | Dynamic metabolic activity and enzyme kinetics in vivo. |
| Positron Emission Tomography (PET) | Imaging the biodistribution and uptake of a positron-emitting L-idose analogue. | Whole-body or organ-specific metabolic activity. |
High-Throughput Screening and Automation in this compound-Based Assays for Systems Biology.
The scalability of assays is crucial for systems biology approaches, and the integration of this compound into high-throughput screening (HTS) platforms will accelerate the discovery of new therapeutic agents and the characterization of metabolic networks. ox.ac.uk HTS allows for the rapid testing of large libraries of chemical compounds for their effects on a specific biological target or pathway. nih.govnih.gov
Given that L-idose is a substrate for aldose reductase, this compound can be used to develop robust HTS assays to identify inhibitors or activators of this enzyme. mdpi.com The incorporation of the ¹³C label allows for detection by mass spectrometry, a highly sensitive and specific analytical technique that is amenable to automation and high-throughput workflows. nih.gov Automated liquid handling systems can be programmed to perform complex assay procedures in 96-well or 384-well formats, significantly increasing the efficiency and reproducibility of the screening process. biocompare.comresearchgate.net
Such HTS platforms could be used to screen for drugs that modulate the polyol pathway, which is implicated in diabetic complications. Beyond drug discovery, automated, this compound-based assays can be employed in functional genomics studies to elucidate the roles of specific genes in L-idose metabolism on a genome-wide scale.
Theoretical and Computational Advances in Predicting this compound Metabolic Fates and Reaction Pathways.
Computational modeling is becoming an indispensable tool in metabolic research, enabling the prediction of metabolic pathways and the simulation of metabolic fluxes. nih.govnih.gov The development of computational models for L-idose metabolism will be instrumental in guiding future experimental studies and interpreting complex datasets.
Constraint-based modeling approaches, such as flux balance analysis (FBA), can be used to predict the metabolic fate of this compound under different physiological conditions. researchgate.net These models rely on a stoichiometric reconstruction of the metabolic network of a given organism or cell type. By incorporating genomic and transcriptomic data, these models can be further refined to provide more accurate predictions. nih.gov
Molecular docking and molecular dynamics simulations can provide insights into the binding of L-idose to enzymes like aldose reductase, helping to explain substrate specificity and the mechanism of inhibition by different compounds. mdpi.com As our understanding of the enzymatic machinery that interacts with L-idose grows, these computational tools will be crucial for predicting novel metabolic pathways and for the rational design of L-idose-based tracers and therapeutic agents. The convergence of experimental data from this compound tracing studies with in silico modeling will provide a powerful synergistic approach to unraveling the complexities of cellular metabolism. nih.gov
Q & A
Q. What are the key considerations for synthesizing and purifying L-Idose-1-13C for metabolic studies?
Methodological Answer: Synthesis of this compound requires isotopic labeling at the C1 position, typically via enzymatic or chemical methods. Key steps include:
- Isotopic Precursor Selection : Use 13C-labeled precursors (e.g., glucose-1-13C) in enzymatic pathways to ensure site-specific labeling .
- Purification : Employ HPLC or ion-exchange chromatography to isolate this compound from reaction byproducts. Validate purity using NMR (e.g., 13C-NMR for isotopic confirmation) and mass spectrometry .
- Stability Testing : Assess thermal and pH stability under experimental conditions to prevent degradation during storage or assays .
Q. How can researchers verify the isotopic integrity of this compound in experimental systems?
Methodological Answer:
- Analytical Techniques : Use 13C-NMR to confirm isotopic incorporation at the C1 position. Compare spectral data with unlabeled L-Idose to identify shifts .
- Mass Spectrometry (MS) : Employ high-resolution MS (e.g., LC-MS/MS) to detect isotopic enrichment and rule out contamination .
- Tracer Experiments : Track 13C incorporation in metabolic pathways (e.g., glycolysis or pentose phosphate pathway) using isotopomer analysis .
Q. What are the best practices for designing baseline experiments using this compound in cell culture models?
Methodological Answer:
- Dose Optimization : Conduct dose-response assays to determine non-toxic, physiologically relevant concentrations .
- Control Groups : Include unlabeled L-Idose and 13C-glucose controls to distinguish isotope-specific effects from general metabolic responses .
- Time-Course Sampling : Collect data at multiple time points to account for dynamic isotopic equilibration in cellular systems .
Advanced Research Questions
Q. How can researchers resolve contradictions in isotopic tracing data involving this compound across different experimental models?
Methodological Answer:
- Data Normalization : Normalize 13C enrichment to cell number, protein content, or internal standards (e.g., 2H2O for biomass correction) to enable cross-model comparisons .
- Model-Specific Parameters : Account for differences in metabolic flux rates (e.g., cancer vs. primary cells) using computational tools like Flux Balance Analysis (FBA) .
- Meta-Analysis : Perform systematic reviews of published isotopomer data to identify confounding variables (e.g., media composition, oxygen tension) .
Q. What experimental strategies minimize isotopic dilution effects when studying this compound in vivo?
Methodological Answer:
- Pre-Labeling Systems : Pre-condition organisms or tissues with 13C-depleted media to reduce background noise .
- Compartmental Modeling : Use kinetic models to distinguish intracellular vs. extracellular isotope pools .
- High Temporal Resolution Sampling : Collect blood/tissue samples at short intervals to capture rapid isotopic turnover .
Q. How can researchers leverage this compound to investigate understudied pathways in glycobiology?
Methodological Answer:
- Pathway-Specific Tracers : Combine this compound with other isotopic labels (e.g., 2H-mannose) to map cross-talk between glycan synthesis pathways .
- Knockout Models : Use CRISPR-Cas9 to silence enzymes (e.g., epimerases) and quantify redirected fluxes via 13C metabolic flux analysis (MFA) .
- Structural Elucidation : Pair isotopic tracing with glycan profiling (e.g., MALDI-TOF) to correlate metabolic activity with glycan structural diversity .
Data Analysis and Validation
Q. What statistical approaches are critical for interpreting low-abundance 13C signals in complex biological matrices?
Methodological Answer:
- Signal-to-Noise Optimization : Apply Savitzky-Golay smoothing or wavelet transforms to enhance 13C spectral peaks in noisy datasets .
- Multivariate Analysis : Use PCA or PLS-DA to distinguish biological variation from technical artifacts in metabolomics data .
- Error Propagation : Calculate uncertainties in flux estimates using Monte Carlo simulations or Bayesian inference .
Q. How should researchers address discrepancies between in silico predictions and empirical data from this compound experiments?
Methodological Answer:
- Model Refinement : Iteratively update metabolic network models with isotopomer distribution data to improve predictive accuracy .
- Sensitivity Analysis : Identify highly influential parameters (e.g., Vmax, Km) that disproportionately affect model outcomes .
- Experimental Validation : Design follow-up knockout/overexpression experiments to test model-predicted nodal points .
Ethical and Reporting Standards
Q. What ethical guidelines apply to sharing raw isotopic datasets from this compound studies?
Methodological Answer:
- Data Anonymization : Remove identifiers from human-derived data before depositing in repositories (e.g., MetaboLights) .
- Licensing : Use CC-BY or similar licenses to ensure data reuse aligns with original intent .
- Transparency : Disclose all preprocessing steps (e.g., baseline correction, normalization) in supplementary materials .
Q. How can researchers ensure reproducibility when publishing this compound protocols?
Methodological Answer:
- Step-by-Step Documentation : Use platforms like protocols.io to share detailed workflows, including instrument settings and buffer recipes .
- Reagent Validation : Report lot numbers and purity certificates for critical reagents (e.g., enzymes, isotopes) .
- Independent Replication : Collaborate with third-party labs to verify key findings before submission .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
